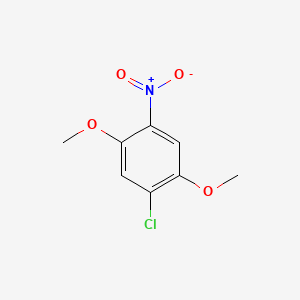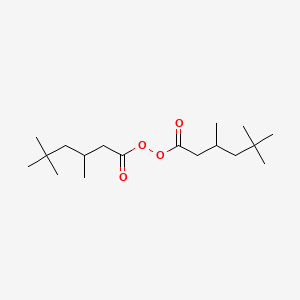
4-氯-2,5-二甲氧基硝基苯
描述
4-Chloro-2,5-dimethoxynitrobenzene is an organic compound with the molecular formula C8H8ClNO4. It is a derivative of nitrobenzene, characterized by the presence of chlorine and methoxy groups at specific positions on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .
科学研究应用
4-Chloro-2,5-dimethoxynitrobenzene is utilized in various scientific research fields, including:
生化分析
Biochemical Properties
4-Chloro-2,5-dimethoxynitrobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in redox reactions, where it can act as an electron acceptor. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the formation of intermediate complexes that facilitate the transfer of electrons, leading to the reduction or oxidation of the compound .
Cellular Effects
The effects of 4-Chloro-2,5-dimethoxynitrobenzene on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, 4-Chloro-2,5-dimethoxynitrobenzene can impact the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 4-Chloro-2,5-dimethoxynitrobenzene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of certain oxidoreductases, which are enzymes involved in redox reactions. This inhibition can result in the accumulation of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage. Additionally, 4-Chloro-2,5-dimethoxynitrobenzene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2,5-dimethoxynitrobenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2,5-dimethoxynitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to the compound has been associated with persistent oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,5-dimethoxynitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable changes in cellular function occur. High doses of 4-Chloro-2,5-dimethoxynitrobenzene can result in adverse effects such as oxidative stress, inflammation, and cellular apoptosis .
Metabolic Pathways
4-Chloro-2,5-dimethoxynitrobenzene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo reduction and oxidation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effect of 4-Chloro-2,5-dimethoxynitrobenzene on cellular function and health .
Transport and Distribution
The transport and distribution of 4-Chloro-2,5-dimethoxynitrobenzene within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement within the cell. The localization and accumulation of 4-Chloro-2,5-dimethoxynitrobenzene in certain cellular compartments can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of 4-Chloro-2,5-dimethoxynitrobenzene is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 4-Chloro-2,5-dimethoxynitrobenzene can determine its role in various cellular processes and its overall impact on cell health .
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2,5-dimethoxynitrobenzene can be synthesized through the nitration of 2,5-dimethoxychlorobenzene using nitric acid. The reaction typically involves the use of a microreactor, where the mass fraction of nitric acid ranges from 50-95%, and the mass fraction of the 2,5-dimethoxychlorobenzene solution ranges from 15-50%. The reaction is carried out at a temperature of 50-85°C, with a feeding temperature not exceeding 50°C, and a reaction residence time of 30-120 seconds .
Industrial Production Methods
In industrial settings, the compound is often produced by catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase at elevated temperatures (80-110°C) and pressures (5-50 atmospheres). This process uses a modified platinum-on-carbon catalyst and an aromatic solvent, such as xylene. The presence of a compound that provides a pH of 8-10 in aqueous solution and an aliphatic amine enhances the reaction efficiency .
化学反应分析
Types of Reactions
4-Chloro-2,5-dimethoxynitrobenzene undergoes several types of chemical reactions, including:
Reduction: Catalytic reduction with hydrogen to form 4-chloro-2,5-dimethoxyaniline.
Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, platinum-on-carbon catalyst, aromatic solvents (e.g., xylene), and aliphatic amines
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-attracting substituents (e.g., nitro groups) are required.
Major Products
Reduction: 4-Chloro-2,5-dimethoxyaniline.
Nucleophilic Aromatic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-chloro-2,5-dimethoxynitrobenzene involves its interaction with specific molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate. This complex is formed by the attack of a nucleophile on one of the aromatic-ring carbons .
相似化合物的比较
Similar Compounds
Uniqueness
4-Chloro-2,5-dimethoxynitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers unique advantages in certain synthetic applications and research contexts, particularly in the synthesis of high-grade azo pigments and its role in nucleophilic aromatic substitution reactions .
属性
IUPAC Name |
1-chloro-2,5-dimethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLPGMKKCAEWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064511 | |
| Record name | 4-Chloro-2,5-dimethoxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-53-0 | |
| Record name | 1-Chloro-2,5-dimethoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2,5-dimethoxy-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,5-dimethoxynitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2,5-dimethoxy-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-2,5-dimethoxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,5-dimethoxy-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility characteristics of 4-chloro-2,5-dimethoxynitrobenzene?
A1: 4-Chloro-2,5-dimethoxynitrobenzene demonstrates varying solubility depending on the solvent and temperature. Research indicates a direct relationship between solubility and temperature in both pure and mixed solvents. [] For example, its solubility increases with increasing amounts of methanol or ethanol in water mixtures. [] In pure organic solvents like 2-methoxyethanol and diethylene glycol, significant solubility differences are observed compared to its reduced form, 4-chloro-2,5-dimethoxyaniline. [] These solubility properties are crucial for understanding its behavior in various chemical processes and developing effective synthesis methods.
Q2: How can 4-chloro-2,5-dimethoxynitrobenzene be synthesized effectively?
A2: A high-yield synthesis method for producing 4-chloro-2,5-dimethoxyaniline, a key intermediate in dye and pigment production, involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. [] This method utilizes hydrogen gas at a specific temperature and pressure range (80-110°C and 5-50 gauge pressure) in the presence of a modified platinum-on-carbon catalyst. [] Adding a compound like disodium hydrogenphosphate to maintain a pH of 8-10 and incorporating aliphatic amines further enhances the reaction, leading to a higher yield of the desired product. []
Q3: What computational models have been used to study the solubility of 4-chloro-2,5-dimethoxynitrobenzene and related compounds?
A3: Researchers have employed various models to correlate and predict the solubility of 4-chloro-2,5-dimethoxynitrobenzene and its derivatives. For mixtures of solvents, the Wilson and NRTL models effectively describe the experimental data. [] When examining pure organic solvents, the Wilson, NRTL, modified Apelblat, and λh models have shown success in correlating solubility data. [] These models are valuable tools for understanding the thermodynamic behavior of this compound in different solvent systems, which can be applied to optimize synthesis and purification processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethanol](/img/structure/B1583306.png)






